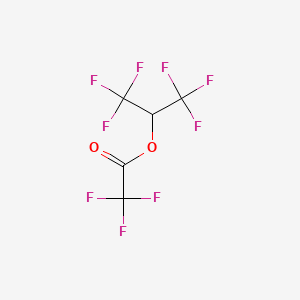

六氟异丙基三氟乙酸酯

描述

Hexafluoroisopropyl trifluoroacetate, also known as HFA-TFA, is a chemical compound belonging to the class of organofluorine compounds . It is derived from trifluoroacetic acid and contains a hexafluoroisopropyl group .

Synthesis Analysis

The presence of two tri-fluoroalkyl groups in Hexafluoroisopropyl trifluoroacetate is presumed to remarkably alter the course of a chemical reaction and leverages great opportunities in traditional organic synthesis, electrocatalysis, photocatalysis, biological studies, and even in environmental science .Molecular Structure Analysis

Hexafluoroisopropyl trifluoroacetate contains a total of 16 bond(s); 15 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s) and 1 ester(s) (aliphatic) .Chemical Reactions Analysis

Hexafluoroisopropyl trifluoroacetate has been found to be involved in a wide range of challenging chemical reactions . It was initially believed that it was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity .Physical And Chemical Properties Analysis

Hexafluoroisopropyl trifluoroacetate is a colorless liquid with a strong odor . It has a density of 1.6±0.1 g/cm³, a boiling point of 75.0±40.0 °C at 760 mmHg, and a vapor pressure of 107.0±0.1 mmHg at 25°C . Its molecular formula is C5HF9O2, with an average mass of 264.046 Da and a monoisotopic mass of 263.983276 Da .科学研究应用

Solvent for Pd-Catalyzed C–H Activation

Hexafluoroisopropyl trifluoroacetate: is a valuable solvent in palladium-catalyzed C–H activation reactions. Its unique properties, such as high acidity and ability to donate hydrogen bonds, enhance the yield and selectivity of these reactions . This makes it an indispensable solvent for distal aromatic C–H functionalizations, where it significantly improves the reaction outcomes.

Pharmaceutical Research

In pharmaceutical research, Hexafluoroisopropyl trifluoroacetate is utilized for the modification and design of new compounds. Its hexafluoroisopropyl group imparts increased lipophilicity and chemical stability to the resulting compounds, which is crucial for developing drugs with optimal pharmacokinetic properties .

Agrochemical Research

Similar to its applications in pharmaceuticals, this compound is also employed in agrochemical research. The modification of agrochemicals with Hexafluoroisopropyl trifluoroacetate can lead to the development of new pesticides and herbicides with enhanced efficacy and stability .

Synthesis of Oligodeoxyribonucleotides

Hexafluoroisopropyl trifluoroacetate: is used in the preparation of new phosphonylating and coupling agents for the synthesis of oligodeoxyribonucleotides. This application is particularly important in the field of genetic engineering and molecular biology .

Preparation of Nucleoside H-Phosphonate Units

The compound is instrumental in the preparation of nucleoside H-phosphonate units, which are key intermediates in the synthesis of DNA and RNA fragments. These fragments are essential for various biochemical studies and therapeutic applications .

安全和危害

未来方向

Hexafluoroisopropyl trifluoroacetate has attracted enough attention of the scientific community in recent years . Several unique features of Hexafluoroisopropyl trifluoroacetate compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry . One such area is transition metal-catalyzed C–H bond functionalization reactions .

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2/c6-3(7,8)1(4(9,10)11)16-2(15)5(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOKVELJLZLFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340673 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluoroisopropyl trifluoroacetate | |

CAS RN |

42031-15-2 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)